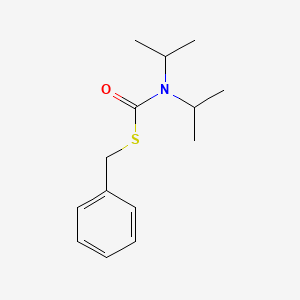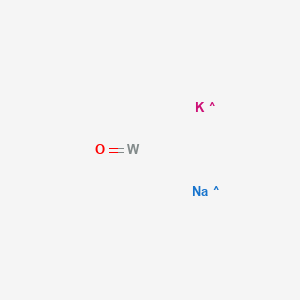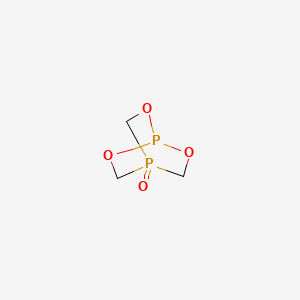
Methanol, phosphinylidynetri-, cyclic phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, phosphinylidynetri-, cyclic phosphite is a unique organophosphorus compound characterized by its cyclic structure. This compound is part of the broader class of phosphites, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The cyclic nature of this compound imparts distinct chemical properties that make it valuable in various scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol, phosphinylidynetri-, cyclic phosphite typically involves the reaction of methanol with phosphorus trichloride under controlled conditions. The reaction proceeds through the formation of intermediate phosphorous esters, which then cyclize to form the cyclic phosphite. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yields and purity. The use of catalysts may also be employed to enhance the reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, phosphinylidynetri-, cyclic phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphines and related derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Methanol, phosphinylidynetri-, cyclic phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological phosphates.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of methanol, phosphinylidynetri-, cyclic phosphite involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metals, making it useful in catalysis. In biological systems, it can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl phosphite
- Triphenyl phosphite
- Diethyl phosphite
Uniqueness
Methanol, phosphinylidynetri-, cyclic phosphite is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This cyclic nature allows for specific interactions in catalytic and biological systems that are not possible with linear phosphites.
Propriétés
Numéro CAS |
41097-27-2 |
|---|---|
Formule moléculaire |
C3H6O4P2 |
Poids moléculaire |
168.02 g/mol |
Nom IUPAC |
2,6,7-trioxa-1,4λ5-diphosphabicyclo[2.2.2]octane 4-oxide |
InChI |
InChI=1S/C3H6O4P2/c4-9-1-5-8(6-2-9)7-3-9/h1-3H2 |
Clé InChI |
NBKQGJFTSPNBQA-UHFFFAOYSA-N |
SMILES canonique |
C1OP2OCP1(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
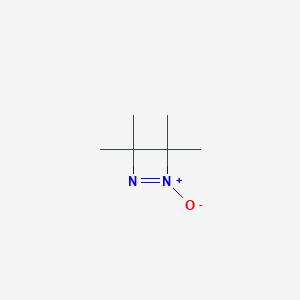
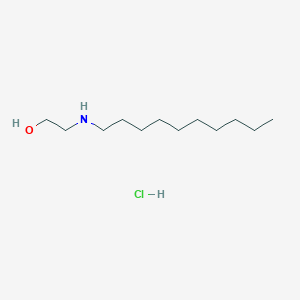
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
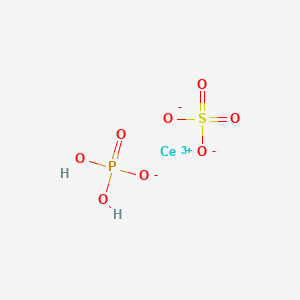
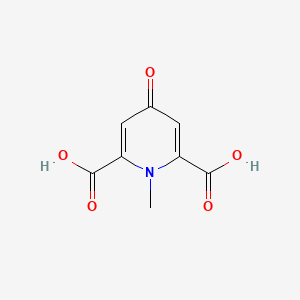
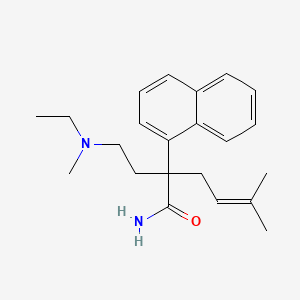
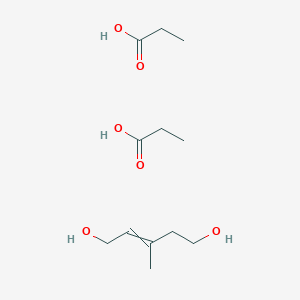

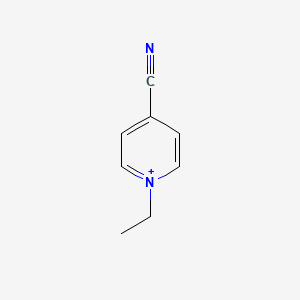
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
